Pexidartinib hydrochloride
概要
説明
Pexidartinib hydrochloride is a kinase inhibitor drug primarily used for the treatment of adults with symptomatic tenosynovial giant cell tumor (TGCT) associated with severe morbidity or functional limitations and not amenable to improvement with surgery . It works by blocking the activity of the colony-stimulating factor-1 receptor (CSF-1R), which plays a crucial role in the proliferation of these tumors .
準備方法
合成経路と反応条件: ペキシダートニブ塩酸塩の合成には、ピリジンコア構造の調製から始まる複数の段階が含まれます。重要なステップには、以下が含まれます。
- ピロロ[2,3-b]ピリジンコアの形成。
- クロロ基とトリフルオロメチル基の導入。
- ピリジニルメチル基とピリジナミン基を付加するためのカップリング反応 .
工業生産方法: ペキシダートニブ塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高い収率と純度を確保するための反応条件の最適化が含まれます。 使用される一般的な溶媒と試薬には、ジメチルスルホキシド(DMSO)、ポリエチレングリコール(PEG)、およびTween 80が含まれます .
化学反応の分析
反応の種類: ペキシダートニブ塩酸塩は、以下を含むさまざまな化学反応を起こします。
還元: 水素の付加または酸素の除去を含む反応。
置換: 1つの官能基を別の官能基で置き換える反応.
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムが含まれます。
主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体の形成につながる可能性があり、一方、還元は脱塩素化生成物を生じる可能性があります .
4. 科学研究への応用
ペキシダートニブ塩酸塩は、以下を含む幅広い科学研究への応用を持っています。
化学: キナーゼ阻害剤とその受容体との相互作用を研究するためのモデル化合物として使用されます。
生物学: コロニー刺激因子-1受容体経路の阻害における役割と細胞増殖に対する影響について調査されています。
医学: 腱鞘巨細胞腫の治療に承認されており、他の悪性腫瘍についても調査されています。
科学的研究の応用
Pexidartinib hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with receptors.
Biology: Investigated for its role in inhibiting the colony-stimulating factor-1 receptor pathway and its effects on cell proliferation.
Medicine: Approved for the treatment of tenosynovial giant cell tumor and being investigated for other malignancies.
Industry: Used in the development of new therapeutic agents targeting kinase pathways
作用機序
ペキシダートニブ塩酸塩は、腫瘍関連マクロファージの増殖と生存に関与する、コロニー刺激因子-1受容体(CSF-1R)を選択的に阻害することによって効果を発揮します。 この受容体を阻害することによって、ペキシダートニブ塩酸塩はマクロファージの動員と活性化を減らし、腫瘍の増殖と進行を阻害します .
6. 類似の化合物との比較
ペキシダートニブ塩酸塩は、コロニー刺激因子-1受容体の選択的な阻害においてユニークです。類似の化合物には、以下が含まれます。
イマチニブ: 慢性骨髄性白血病の治療に使用されるチロシンキナーゼ阻害薬。
スニチニブ: 腎細胞癌の治療に使用される多標的受容体型チロシンキナーゼ阻害薬。
ソラフェニブ: 肝臓、腎臓、甲状腺の癌の治療に使用されるキナーゼ阻害薬.
ペキシダートニブ塩酸塩は、コロニー刺激因子-1受容体に対する特異的な標的化により際立っており、腱鞘巨細胞腫の治療に特に効果的です .
類似化合物との比較
Pexidartinib hydrochloride is unique in its selective inhibition of the colony-stimulating factor-1 receptor. Similar compounds include:
Imatinib: A tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used for the treatment of renal cell carcinoma.
Sorafenib: A kinase inhibitor used for the treatment of liver, kidney, and thyroid cancers.
This compound stands out due to its specific targeting of the colony-stimulating factor-1 receptor, making it particularly effective for the treatment of tenosynovial giant cell tumor .
生物活性
Pexidartinib functions by inhibiting the CSF1/CSF1R signaling pathway, which is crucial for the proliferation and survival of macrophages associated with tumor growth. By blocking this pathway, pexidartinib reduces macrophage recruitment and activation, thereby suppressing tumor growth. The drug also inhibits other receptor tyrosine kinases such as c-KIT, FLT3, and PDGFR-β, which are involved in various cellular processes critical to cancer progression .
Key Mechanisms:
- CSF1R Inhibition: Prevents ligand-induced autophosphorylation and downstream signaling.
- Tyrosine Kinase Inhibition: Affects multiple pathways involved in tumor cell proliferation and survival.
Pharmacodynamics
The pharmacodynamic profile of pexidartinib reveals its effectiveness in reducing tumor burden and improving patient symptoms. In clinical trials, pexidartinib demonstrated a significant overall response rate (ORR) in patients with TGCT. The primary endpoint showed an ORR of 38% compared to placebo, with a complete response rate of 15% .
Clinical Trial Data:
Parameter | Pexidartinib | Placebo |
---|---|---|
Overall Response Rate | 38% | 0% |
Complete Response Rate | 15% | - |
Partial Response Rate | 23% | - |
Pharmacokinetics
Pexidartinib exhibits a mean maximum concentration (Cmax) of 8625 ng/mL and an area under the curve (AUC) of 77465 ng·h/mL following administration. Its absorption is significantly affected by food intake; a high-fat meal can double the Cmax and AUC values . The drug has a half-life of approximately 26.6 hours and is predominantly eliminated via feces (65%), with renal excretion accounting for 27% .
Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Cmax | 8625 ng/mL |
AUC | 77465 ng·h/mL |
Half-life | 26.6 hours |
Fecal Excretion | 65% |
Renal Excretion | 27% |
Safety Profile
The safety profile of pexidartinib includes several common side effects such as increased liver enzymes (ALT, AST), neutropenia, and dysgeusia. A boxed warning highlights the risk of serious liver injury associated with its use. Clinical monitoring is essential due to these potential adverse effects .
Common Side Effects:
- Increased liver enzymes (ALT, AST)
- Neutropenia
- Hair color changes
- Rash
- Dysgeusia (altered taste)
Case Studies
In a pivotal clinical study involving 120 patients with TGCT, the efficacy of pexidartinib was assessed over a treatment period of 25 weeks. The results indicated that patients receiving pexidartinib experienced significant symptom relief and functional improvement compared to those on placebo. Notably, responders maintained their response for extended periods post-treatment .
Developmental Toxicity Studies
Recent studies have indicated that exposure to pexidartinib hydrochloride may induce developmental toxicity in zebrafish embryos through the activation of Wnt signaling pathways. This finding raises concerns regarding the compound's safety profile during developmental stages .
特性
IUPAC Name |
5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N5.ClH/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24;/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLUYLRKLUYCEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2F3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001026483 | |
Record name | Pexidartinib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001026483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2040295-03-0 | |
Record name | Pexidartinib hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2040295030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pexidartinib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001026483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PEXIDARTINIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS6WAI3XN7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。